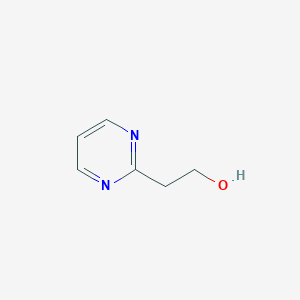

2-(Pyrimidin-2-yl)ethanol

Overview

Description

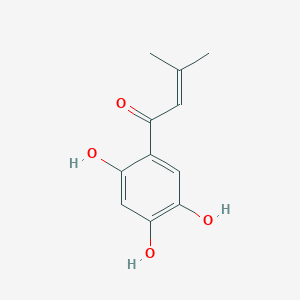

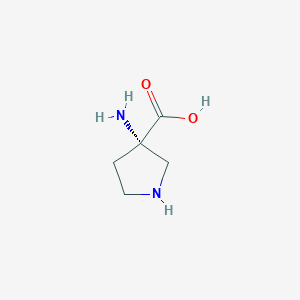

2-(Pyrimidin-2-yl)ethanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agent : A derivative of 2-(Pyrimidin-2-yl)ethanol, specifically 2-[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol, has shown potential as a selective and potent anticancer agent targeting CDK9/cyclin T1 kinase (Hussain & Verma, 2019).

Protecting Group in Polymer Chemistry : 2-(Pyridin-2-yl)ethanol serves as a suitable protecting group for methacrylic acid, enabling selective removal after polymerization and facilitating the conversion of poly[2-(pyridin-2-yl)ethyl methacrylate] to poly(methacrylic acid) (Elladiou & Patrickios, 2012).

Photoassociation in Ethanol Solutions : Concentrated ethanol solutions of 2'-amino-pyrimidine exhibit red-shifted emission, suggesting the formation of excimers that involve more than two base molecules in photoassociation products (Ferrara, Lenci, & Neubacher, 1974).

ROS1 Kinase Inhibition : New pyrimidine-4-yl-ethanol derivatives have been identified with promising ROS1 kinase inhibitory activity in the micromolar range, offering potential for further development in this field (Abdelazem & Lee, 2015).

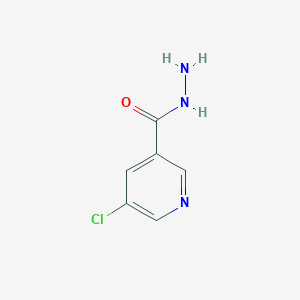

Aldosterone Synthase Inhibition : A novel compound in this category has shown potential as a potent aldosterone synthase inhibitor, affecting both human and rodent CYP11B2 in the nano-molar range (Meguro et al., 2017).

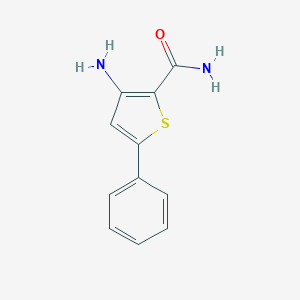

Anticancer Activity in Multicomponent Synthesis : A green, non-toxic, and non-carcinogenic method for synthesizing 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives has been presented, which show significant anticancer activity against human breast cancer cell lines (Patravale et al., 2014).

Mizoroki–Heck Reaction : A versatile method for the synthesis of C2-alkenyl pyrimidine derivatives with high regioselectivity has been demonstrated using pyrimidin-2-yl tosylates and various olefins (Gong, Quan, & Wang, 2016).

Antioxidant Activity : Novel bis(2(pyrimidin2yl)ethoxy)alkanes show promising antioxidant activity, with the potency primarily influenced by the alkyl fragment attached to 2(pyrimidin2yl)ethanol (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Future Directions

The future directions of 2-(Pyrimidin-2-yl)ethanol research could involve further exploration of its biological activities. For instance, a study has shown that certain pyrimidine derivatives have better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that this compound and similar compounds could be developed into novel anti-fibrotic drugs .

Mechanism of Action

Target of Action

2-(Pyrimidin-2-yl)ethanol, also known as 2-Pyrimidineethanol, is a compound that has been found to exhibit a wide range of pharmacological activities It’s known that pyrimidine derivatives have been associated with diverse biological activities, including antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities .

Mode of Action

It’s known that many pyrimidine derivatives exert their effects by interacting with key enzymes and proteins within the cell . For example, some pyrimidine derivatives are known to inhibit prostaglandin synthesis, a key process in inflammation, by targeting the enzyme cyclooxygenase (COX) .

Biochemical Pathways

Given the wide range of biological activities associated with pyrimidine derivatives, it’s likely that multiple pathways are affected . For example, the anti-inflammatory action of some pyrimidine derivatives is linked to the inhibition of prostaglandin synthesis, a key biochemical pathway in inflammation .

Result of Action

Some pyrimidine derivatives have been found to exhibit significant anti-inflammatory activities, potentially through the inhibition of prostaglandin synthesis . Additionally, some compounds have shown moderate cytotoxic and antitubercular activities .

Properties

IUPAC Name |

2-pyrimidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWCGLAEFPUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626163 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114072-02-5 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the alkyl chain length in bis(2-(pyrimidin-2-yl)ethoxy)alkanes influence their antioxidant activity?

A1: Research indicates that the length of the alkyl chain attached to the oxygen in bis(2-(pyrimidin-2-yl)ethoxy)alkanes significantly impacts their antioxidant capabilities. Specifically, compounds with ethyl and butyl fragments linked to the oxygen, such as 5b and 5d in the study, demonstrated increased antioxidant activity across various in vitro assays. [] This suggests that these alkyl groups may enhance the interaction of the compounds with free radicals, leading to more effective neutralization. Further research could explore the optimal chain length for maximal antioxidant potency and investigate the underlying mechanisms of action.

Q2: What are the potential applications of 2-(pyrimidin-2-yl)ethanol derivatives beyond their antioxidant properties?

A2: While the provided research focuses on the antioxidant activity of bis(2-(pyrimidin-2-yl)ethoxy)alkanes, the pyrimidine nucleus, a core component of this compound, is known for its presence in essential biomolecules like nucleic acids and vitamins. [] This structural feature suggests potential applications in various fields. For instance, exploring this compound as a building block for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

![4-[4-(Cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide](/img/structure/B40125.png)

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)

![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)